6-Chloro-2-(morpholin-4-yl)-N-(4-nitrophenyl)quinazolin-4-amine
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Overview
Description
6-Chloro-2-morpholino-N-(4-nitrophenyl)quinazolin-4-amine is a quinazoline derivative known for its diverse biological activities. Quinazoline derivatives are significant in medicinal chemistry due to their wide range of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-morpholino-N-(4-nitrophenyl)quinazolin-4-amine typically involves the reaction of 6-chloro-4-quinazolinamine with 4-nitroaniline in the presence of a morpholine catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-morpholino-N-(4-nitrophenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium carbonate in polar solvents are commonly employed.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: 6-Chloro-2-morpholino-N-(4-aminophenyl)quinazolin-4-amine.
Substitution: Various substituted quinazoline derivatives depending on the substituents used.
Scientific Research Applications
6-Chloro-2-morpholino-N-(4-nitrophenyl)quinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing other quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact pathways and molecular targets vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Erlotinib: Another quinazoline derivative used as an anticancer agent.
Gefitinib: Similar in structure and used for treating non-small cell lung cancer.
Afatinib: Used for treating metastatic non-small cell lung cancer.
Uniqueness
6-Chloro-2-morpholino-N-(4-nitrophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives .
Properties
CAS No. |
75426-57-2 |
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Molecular Formula |
C18H16ClN5O3 |
Molecular Weight |
385.8 g/mol |
IUPAC Name |
6-chloro-2-morpholin-4-yl-N-(4-nitrophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C18H16ClN5O3/c19-12-1-6-16-15(11-12)17(20-13-2-4-14(5-3-13)24(25)26)22-18(21-16)23-7-9-27-10-8-23/h1-6,11H,7-10H2,(H,20,21,22) |
InChI Key |
IKHSKFJTQSYIRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=C(C=C3)Cl)C(=N2)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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